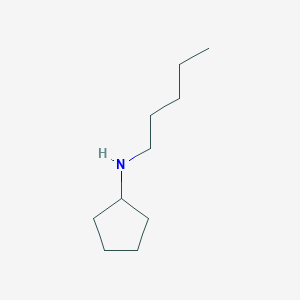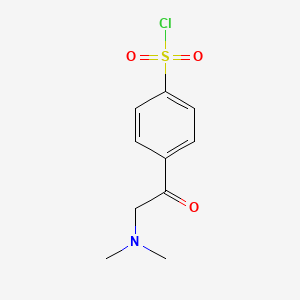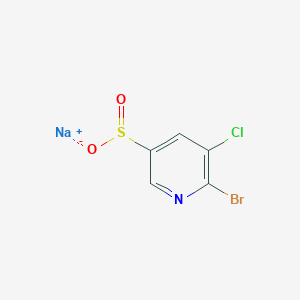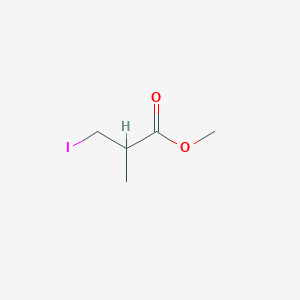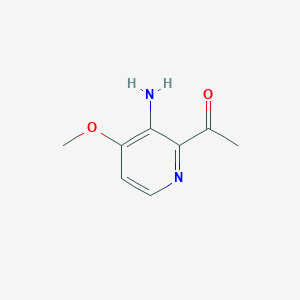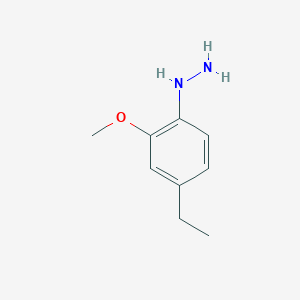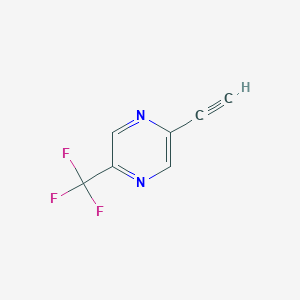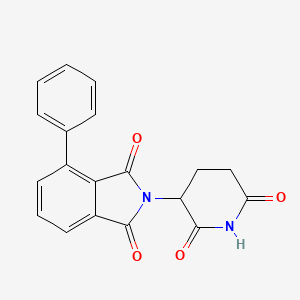
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione is a compound of significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione typically involves several steps. One common method includes the cyclization of a precursor compound in the presence of an acid, such as benzenesulfonic acid, in solvents like acetonitrile or methyltetrahydrofuran . The process may also involve the use of protecting groups and subsequent deprotection steps to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to introduce different functional groups into the molecule.
Addition Reactions: Utilized to form more complex derivatives.
Reductive Amination: Employed for the rapid conjugation with carboxyl linkers.
Common Reagents and Conditions
Substitution Reactions: Often carried out using halogenated reagents and bases.
Addition Reactions: Typically involve the use of catalysts and specific reaction conditions to ensure high selectivity.
Reductive Amination: Requires reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives that can be further utilized in medicinal chemistry for the development of new therapeutic agents .
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets, such as cereblon, a component of the E3 ubiquitin ligase complex . By binding to cereblon, the compound can modulate the degradation of target proteins, leading to the suppression of disease-related pathways .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another immunomodulatory drug that targets cereblon and is used in the treatment of multiple myeloma.
Pomalidomide: A derivative of thalidomide with enhanced potency and reduced side effects.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-4-phenylisoindoline-1,3-dione stands out due to its specific structural features that allow for unique interactions with molecular targets, making it a valuable compound in the development of targeted therapies .
Properties
Molecular Formula |
C19H14N2O4 |
|---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C19H14N2O4/c22-15-10-9-14(17(23)20-15)21-18(24)13-8-4-7-12(16(13)19(21)25)11-5-2-1-3-6-11/h1-8,14H,9-10H2,(H,20,22,23) |
InChI Key |
PQPJLCMKIFBTKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Chloromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B15247399.png)
![2-Bromo-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B15247405.png)
